molecular formula C18H29NO4 B14606976 7,9-Di-n-valerylheliotridine CAS No. 59532-52-4

7,9-Di-n-valerylheliotridine

Cat. No.: B14606976
CAS No.: 59532-52-4
M. Wt: 323.4 g/mol
InChI Key: RNPFYZLWVMKCHI-BUSXIPJBSA-N
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Description

7,9-Di-n-valerylheliotridine is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Di-n-valerylheliotridine typically involves multi-step organic reactions. One common method includes the reaction of heliotridine with valeryl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

7,9-Di-n-valerylheliotridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the valeryl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

7,9-Di-n-valerylheliotridine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,9-Di-n-valerylheliotridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7,9-Di-n-acetylheliotridine
  • 7,9-Di-n-butyrylheliotridine
  • 7,9-Di-n-hexanoylheliotridine

Uniqueness

7,9-Di-n-valerylheliotridine is unique due to its specific valeryl groups, which confer distinct chemical and physical properties compared to its analogs. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

59532-52-4

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

[(7S)-7-pentanoyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl pentanoate

InChI

InChI=1S/C18H29NO4/c1-3-5-7-16(20)22-13-14-9-11-19-12-10-15(18(14)19)23-17(21)8-6-4-2/h9,15,18H,3-8,10-13H2,1-2H3/t15-,18?/m0/s1

InChI Key

RNPFYZLWVMKCHI-BUSXIPJBSA-N

Isomeric SMILES

CCCCC(=O)OCC1=CCN2C1[C@H](CC2)OC(=O)CCCC

Canonical SMILES

CCCCC(=O)OCC1=CCN2C1C(CC2)OC(=O)CCCC

Origin of Product

United States

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